[5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol
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Overview
Description
[5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol: is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-benzimidazole and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Steps: The 5-chloro-1H-benzimidazole is reacted with isopropyl alcohol in the presence of a base to form the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Antifungal Activity: It has shown potential as an antifungal agent in various biological studies.
Medicine:
Pharmaceuticals: The compound is investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and other diseases.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates in the chemical industry.
Mechanism of Action
The mechanism of action of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
- [5-Chloro-1H-benzimidazol-2-yl]methanol
- [5-Chloro-1-(methylethyl)benzimidazole]
- [5-Chloro-1-(methylethyl)-2-methylbenzimidazole]
Comparison:
- [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol is unique due to the presence of both a chloro group and a methan-1-ol group, which can influence its reactivity and biological activity.
- Compared to [5-Chloro-1H-benzimidazol-2-yl]methanol, the additional methylethyl group in this compound may enhance its lipophilicity and membrane permeability.
- The presence of the chloro group in this compound can also affect its reactivity in substitution reactions, making it more versatile in synthetic applications.
Properties
IUPAC Name |
(5-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWPZACZJFDVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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